Product packaging for (S)-Rolipram(Cat. No.:CAS No. 85416-73-5)

(S)-Rolipram

Número de catálogo: B1210236
Número CAS: 85416-73-5
Peso molecular: 275.34 g/mol
Clave InChI: HJORMJIFDVBMOB-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context and Development as a Prototype PDE4 Inhibitor

The journey of rolipram (B1679513) began in the early 1990s when it was identified as a selective inhibitor of phosphodiesterase-4 (PDE4) wikipedia.orgtaylorandfrancis.comsigmaaldrich.com. This discovery marked a significant step in understanding the role of PDE4 enzymes, which are crucial for regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgnih.govdrugbank.com. Rolipram's potent inhibition of PDE4, with an IC₅₀ of 800 nM sigmaaldrich.com, made it a valuable tool for researchers investigating the downstream effects of elevated cAMP levels in various biological systems mdpi.comnih.govplos.org. Its initial development as an antidepressant highlighted its impact on central nervous system signaling pathways taylorandfrancis.commdpi.comacs.org. Although clinical trials revealed tolerability issues, rolipram's foundational role in PDE4 research is undeniable, paving the way for the development of second-generation inhibitors with improved profiles nih.govacs.orgnih.govmdpi.com.

Chemical Classification within Phenylpyrrolidines

Rolipram is chemically classified as a phenylpyrrolidine derivative drugbank.comnaturalproducts.net. Its structure features a pyrrolidin-2-one ring substituted at the 4-position with a 3-(cyclopentyloxy)-4-methoxyphenyl group nih.govthermofisher.comebi.ac.uk. The IUPAC name for rolipram is 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one wikipedia.orgnih.govthermofisher.com. This structural class, phenylpyrrolidines, is recognized for its diverse pharmaceutical effects, with rolipram being a notable example due to its wide range of biological activities nih.gov.

Significance of Stereochemistry in Biological Activity

Rolipram possesses a chiral center, meaning it exists as two enantiomers: (S)-(+)-rolipram and (R)-(-)-rolipram researchgate.nettocris.comnih.govchemspider.com. The specific spatial arrangement of atoms around this chiral center profoundly influences the compound's interaction with its biological target, the PDE4 enzyme researchgate.net.

Studies have revealed that the two enantiomers of rolipram exhibit significantly different potencies and biological activities. Specifically, (R)-(-)-rolipram has demonstrated 2-10 fold greater potency in inhibiting PDE4 compared to its (S)-(+) counterpart researchgate.nettocris.comrndsystems.com. Crystal structure analyses indicate that both enantiomers bind to the active site of PDE4D2 in similar orientations, interacting with the same amino acid residues researchgate.net. However, the tighter binding affinity of (R)-(-)-rolipram suggests a more favorable interaction with the enzyme's active site, contributing to its enhanced inhibitory effect researchgate.nettocris.com. This difference in activity underscores the critical importance of stereochemistry in determining the pharmacological profile of rolipram and related compounds researchgate.netalzdiscovery.orgfrontiersin.org.

Given the divergent biological activities of its enantiomers, the synthesis of rolipram in an enantiomerically pure form, particularly (S)-(+)-rolipram for research purposes or potentially for therapeutic development with improved profiles, is crucial nih.govacs.org. Enantioselective synthesis allows for the isolation of the desired stereoisomer, enabling researchers to study its specific pharmacological effects without the confounding influence of the less active or potentially differently acting enantiomer. This approach is essential for optimizing drug discovery and understanding structure-activity relationships, ensuring that the biological effects observed are attributable to the specific enantiomer being investigated nih.govalzdiscovery.orgfrontiersin.orgacs.org.

Role in Preclinical Studies as a Characterized PDE4 Inhibitor

(S)-(+)-Rolipram, and rolipram in general, has been extensively utilized in preclinical studies to elucidate the role of PDE4 in various physiological and pathological processes wikipedia.orgmdpi.comnih.govnih.govplos.orgnih.govpnas.org. Its ability to selectively inhibit PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways such as protein kinase A (PKA) and cAMP response element-binding protein (CREB) mdpi.comnih.govplos.org. This pathway is implicated in processes like memory formation, neuroprotection, and the regulation of inflammatory responses mdpi.comnih.govplos.orgpnas.org.

Research has employed rolipram to investigate its effects in models of:

Neuroprotection and Neurodegenerative Diseases: Rolipram has shown promise in protecting neurons and improving cognitive function in models of Alzheimer's disease, stroke, and spinal cord injury wikipedia.orgmdpi.comacs.orgpnas.orgresearchgate.net. It has been observed to enhance proteasome activity, reduce protein aggregate formation, and improve spatial memory in models of Alzheimer's disease wikipedia.orgacs.org. In spinal cord injury models, rolipram has demonstrated neuroprotective effects by preserving neurons and oligodendrocytes and promoting axonal regeneration pnas.orgresearchgate.netplos.org.

Inflammation and Immune Response: Rolipram's anti-inflammatory properties have been studied in various contexts, including inflammatory bowel disease, multiple sclerosis, and sepsis plos.orgfrontiersin.orgbvsalud.orgresearchgate.net. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting signaling pathways like NF-κB nih.govplos.orgfrontiersin.org.

Cognitive Enhancement and Mood Disorders: Its ability to modulate cAMP levels has led to its investigation for cognitive enhancement and its initial exploration as an antidepressant wikipedia.orgtaylorandfrancis.commdpi.comwikipedia.orgmdpi.com.

The compound's well-defined mechanism of action and its availability in both racemic and enantiopure forms make it an indispensable tool for researchers seeking to understand PDE4-mediated cellular signaling and explore its therapeutic potential in a wide array of conditions.

Compound List

(S)-(+)-Rolipram

Rolipram

(R)-(-)-Rolipram

(R,S)-Rolipram

(±)-Rolipram

ZK 62711

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B1210236 (S)-Rolipram CAS No. 85416-73-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Molecular Interactions of S + Rolipram

Selective Inhibition of Phosphodiesterase-4 (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these crucial second messengers wikipedia.org. The PDE4 family, specifically, is the predominant PDE subtype responsible for hydrolyzing cAMP in immune cells and cells within the central nervous system wikipedia.org. (S)-(+)-Rolipram is recognized as a selective inhibitor of this PDE4 family medchemexpress.comsigmaaldrich.comcellsignal.comsigmaaldrich.com.

Impact on Cyclic Adenosine Monophosphate (cAMP) Hydrolysis

PDE4 enzymes catalyze the breakdown of cAMP into its inactive metabolite, adenosine monophosphate (AMP) wikipedia.org. By inhibiting PDE4, rolipram (B1679513) effectively blocks this hydrolytic activity, leading to an accumulation of intracellular cAMP wikipedia.orgplos.org. This mechanism is fundamental to rolipram's ability to modulate cellular responses that are dependent on cAMP signaling. The potency of rolipram as a PDE4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values, which vary across different PDE4 isoforms medchemexpress.comcellsignal.com.

Table 1: Rolipram IC50 Values for PDE4 Isoforms

PDE4 IsoformIC50 Value (nM)Source(s)
PDE4A3 medchemexpress.comcellsignal.comnih.gov
PDE4B130 medchemexpress.comcellsignal.comnih.gov
PDE4D240 medchemexpress.comcellsignal.comnih.gov

Note: IC50 values represent the concentration of rolipram required to inhibit 50% of the enzyme's activity. Values can vary slightly depending on the experimental conditions and cell types used.

Consequences of Intracellular cAMP Elevation

The elevation of intracellular cAMP levels due to PDE4 inhibition by rolipram triggers a cascade of downstream cellular events wikipedia.orgimrpress.comnih.gov. These consequences are diverse and context-dependent, impacting various physiological processes. In the central nervous system, increased cAMP can enhance neuron excitability and neurotransmitter release, specifically promoting the synthesis and release of norepinephrine, thereby augmenting central noradrenergic transmission mdpi.comnih.govcapes.gov.br. This mechanism is considered to contribute to rolipram's antidepressant-like effects wikipedia.orgmdpi.com.

In immune cells, elevated cAMP levels generally exert anti-inflammatory effects by inhibiting proinflammatory processes, reducing cytokine release (such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)), and decreasing immune cell activation and recruitment imrpress.comnih.govmdpi.com. Rolipram has been shown to suppress the expression of inflammatory mediators by inhibiting signaling pathways like Nuclear Factor kappa-B (NF-κB) aai.orgnih.govuni-konstanz.de. Furthermore, increased cAMP can influence gene expression, modulate signaling pathways such as the cAMP/Protein Kinase A (PKA)/Cyclic AMP-Response Element-Binding Protein (CREB) cascade, and affect the phosphorylation of key proteins like CREB and p38 Mitogen-Activated Protein Kinase (MAPK) nih.govplos.org. In some cellular contexts, elevated cAMP can also influence cell viability and vulnerability to oxidative stress nih.gov.

Subtype Specificity of PDE4 Inhibition

The PDE4 enzyme family comprises four main genes: PDE4A, PDE4B, PDE4C, and PDE4D, each with numerous splice variants researchgate.net. While rolipram is broadly classified as a PDE4 inhibitor, its interaction with these subtypes exhibits varying degrees of selectivity.

Preferential Inhibition of PDE4A Isoform

Research has indicated that rolipram exhibits a significantly higher affinity and potency for the PDE4A isoform compared to PDE4B and PDE4D medchemexpress.comcellsignal.comnih.gov. Studies have reported IC50 values for PDE4A inhibition by rolipram as low as approximately 3 nM medchemexpress.comcellsignal.comnih.gov. This preferential inhibition suggests that the PDE4A isoform may be particularly sensitive to rolipram's action.

Inhibition of PDE4B and PDE4D Isoforms

Rolipram also effectively inhibits PDE4B and PDE4D isoforms, although generally with lower potency than observed for PDE4A medchemexpress.comcellsignal.comnih.gov. Reported IC50 values for PDE4B are approximately 130 nM, and for PDE4D, around 240 nM medchemexpress.comcellsignal.comnih.gov. While these values are considerably higher than those for PDE4A, they still demonstrate significant inhibitory activity against these isoforms. Some studies note that rolipram's binding sites in PDE4B and PDE4D are similar, suggesting a lack of complete selectivity among these subtypes researchgate.netresearchgate.net. This broader inhibition profile across PDE4 subtypes has been linked to its observed side effects snmjournals.orgmdpi.com.

Implications of Isoform Selectivity for Therapeutic Applications

The differential inhibition of PDE4 isoforms by rolipram has significant implications for its therapeutic potential and the development of related drugs. The lack of absolute selectivity among PDE4 subtypes, particularly its interaction with isoforms like PDE4D, has been associated with dose-limiting side effects, such as emesis snmjournals.orgmdpi.com. This has spurred research into developing more isoform-specific PDE4 inhibitors to achieve therapeutic benefits while minimizing adverse reactions nih.govfrontiersin.orgmdpi.comprobiologists.com.

The preferential inhibition of PDE4A, coupled with the inhibition of PDE4D, is thought to contribute to rolipram's procognitive and antidepressant-like effects wikipedia.orgmdpi.comportlandpress.com. Specifically, PDE4D inhibition is implicated in memory enhancement and cognitive improvement, while PDE4B inhibition has been linked to antipsychotic effects wikipedia.orgportlandpress.com. The distinct roles of each PDE4 isoform in various cellular and tissue contexts mean that isoform-selective inhibition could offer a more targeted therapeutic strategy for a range of conditions, including neurological and inflammatory disorders nih.govmdpi.com. For instance, PDE4D's role in regulating vascular permeability highlights how targeting specific isoforms can influence distinct physiological processes nih.gov.

Compound List:

(S)-(+)-Rolipram

Phosphodiesterase-4 (PDE4)

Cyclic Adenosine Monophosphate (cAMP)

Adenosine Monophosphate (AMP)

Phosphodiesterase-4A (PDE4A)

Phosphodiesterase-4B (PDE4B)

Phosphodiesterase-4C (PDE4C)

Phosphodiesterase-4D (PDE4D)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Cyclic AMP-Response Element-Binding Protein (CREB)

Mitogen-Activated Protein Kinase (MAPK)

Protein Kinase A (PKA)

Exchange protein activated by cAMP (EPAC)

Nuclear Factor kappa-B (NF-κB)

Downstream Signaling Pathways Modulated by (S)-(+)-Rolipram

The inhibition of PDE4 by (S)-(+)-Rolipram and the subsequent elevation of cAMP initiate a cascade of downstream signaling events that are responsible for its diverse cellular and physiological effects. These pathways are critical for processes such as gene transcription, neuronal survival, and the regulation of inflammatory responses.

Activation of Protein Kinase A (PKA)

The increase in intracellular cAMP levels induced by (S)-(+)-Rolipram directly leads to the activation of Protein Kinase A (PKA) alzdiscovery.orgtandfonline.compnas.orgembopress.orgnih.govscbt.comahajournals.orgnih.govfrontiersin.orgfrontiersin.orgucm.esnih.govnih.govnih.govresearchgate.netnih.gov. PKA is a serine/threonine kinase that plays a central role in cellular signal transduction. Upon binding of cAMP, PKA undergoes a conformational change, leading to the dissociation of its regulatory and catalytic subunits pnas.orgnih.gov. The freed catalytic subunits become active and can phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades pnas.orgnih.gov. Studies have shown that rolipram treatment leads to increased cAMP levels, which in turn activates PKA pnas.orgnih.gov. For instance, rolipram has been observed to enhance PKA activity within cellular signaling modules embopress.org.

Data Table 2.3.1: Rolipram-Induced PKA Activation Cascade

StepMolecular EventMediatorEffect
1PDE4 Inhibition(S)-(+)-RolipramBlocks the hydrolysis of cAMP
2cAMP IncreaseIncreased intracellular cAMP levelsAccumulation of cAMP
3PKA ActivationcAMP binding to PKADissociation of PKA subunits, activation of catalytic subunit pnas.orgnih.gov

CREB Promotion of Gene Transcription

Activated PKA phosphorylates the transcription factor CREB (cAMP response element-binding protein) at a specific serine residue (Ser-133) pnas.orgfrontiersin.orgnih.govnih.govplos.orgnih.govnih.govportlandpress.comfrontiersin.orgresearchgate.net. This phosphorylation event, forming pCREB, is crucial for CREB's transcriptional activity pnas.orgnih.govfrontiersin.org. Phosphorylated CREB then binds to cAMP-responsive elements (CREs) in the promoter regions of target genes, initiating or enhancing their transcription tandfonline.compnas.orgnih.gov. This pathway is fundamental for processes such as synaptic plasticity, learning, and memory consolidation alzdiscovery.orgahajournals.orgnih.govnih.govportlandpress.com. Research indicates that rolipram treatment leads to increased CREB phosphorylation, thereby promoting gene transcription pnas.orgnih.govnih.govnih.govnih.govfrontiersin.org. For example, in models of cognitive decline, rolipram has been shown to rescue CREB phosphorylation pnas.orgfrontiersin.org.

Data Table 2.3.2: CREB Activation and Gene Transcription

StepMolecular EventMediatorOutcome
1PKA ActivationElevated cAMPActive PKA catalytic subunit
2CREB PhosphorylationActivated PKAFormation of pCREB
3Gene TranscriptionpCREB binding to CREs in gene promotersUpregulation of CRE-containing genes tandfonline.compnas.orgnih.gov

Regulation of Neurotrophic Factors (e.g., BDNF)

The PKA/CREB signaling pathway is a key regulator of neurotrophic factor expression, notably Brain-Derived Neurotrophic Factor (BDNF) alzdiscovery.orgahajournals.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net. BDNF is a critical protein that supports the survival, growth, differentiation, and synaptic plasticity of neurons alzdiscovery.orgahajournals.orgnih.gov. Studies have demonstrated that (S)-(+)-Rolipram treatment can lead to increased levels of BDNF, often correlating with enhanced CREB phosphorylation alzdiscovery.orgahajournals.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net. This upregulation of BDNF is believed to contribute significantly to rolipram's neuroprotective and cognitive-enhancing effects alzdiscovery.orgahajournals.orgnih.gov. For instance, rolipram has been shown to repair imbalances in the CREB/BDNF pathway in models of cognitive decline nih.gov.

Data Table 2.3.3: Rolipram's Influence on BDNF Expression

TreatmentObserved Effect on BDNF LevelsAssociated PathwayReferences
(S)-(+)-RolipramIncreasedcAMP/PKA/CREB alzdiscovery.orgahajournals.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net

Modulation of MAPK and NF-κB Signaling Pathways

Beyond the cAMP/PKA/CREB axis, (S)-(+)-Rolipram also modulates other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways frontiersin.orgaging-us.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. In inflammatory contexts, rolipram has been shown to suppress the activation of MAPK pathways, such as ERK, JNK, and p38, thereby reducing the production of pro-inflammatory mediators nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.goved.ac.uk. Concurrently, rolipram inhibits the NF-κB signaling pathway frontiersin.orgaging-us.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This inhibition of NF-κB is associated with a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while potentially increasing anti-inflammatory cytokines such as IL-10 frontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These anti-inflammatory actions are significant contributors to rolipram's observed neuroprotective effects in various injury models frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

Data Table 2.3.4: Rolipram's Modulation of MAPK and NF-κB Pathways

PathwayRolipram's EffectDownstream Cytokine/Mediator ImpactAssociated FunctionReferences
MAPKInhibitionReduced pro-inflammatory cytokines (e.g., TNF-α) researchgate.netresearchgate.netresearchgate.netnih.govAnti-inflammatory nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.goved.ac.uk
NF-κBInhibitionReduced TNF-α, IL-1β, IL-6; Increased IL-10 frontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netAnti-inflammatory frontiersin.orgaging-us.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Upregulation of Dual Specificity Phosphatase 1 (DUSP1)

(S)-(+)-Rolipram has been identified to upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1) frontiersin.orgnih.govresearchgate.net. DUSP1 is a critical intracellular phosphatase that plays a key role in regulating cellular stress responses by dephosphorylating and inactivating members of the MAPK family, including ERK, JNK, and p38 nih.govmdpi.com. The induction of DUSP1 by rolipram contributes to its anti-inflammatory effects by providing a negative feedback mechanism that dampens excessive MAPK activation frontiersin.orgnih.govresearchgate.net. This upregulation of DUSP1 by rolipram has been specifically noted in contexts such as endotoxin-induced cardiac dysfunction, where it helps suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6 frontiersin.orgnih.govresearchgate.net.

Data Table 2.3.5: Rolipram-Induced DUSP1 Upregulation

TreatmentEffect on DUSP1 ExpressionMechanism of DUSP1 ActionConsequenceReferences
(S)-(+)-RolipramUpregulationDephosphorylates MAPKsSuppression of MAPK signaling, reduced pro-inflammatory cytokine release frontiersin.orgnih.govresearchgate.net frontiersin.orgnih.govresearchgate.netmdpi.com

Interaction with NMNAT2

Beyond its primary role as a PDE4 inhibitor, (S)-(+)-Rolipram has been found to interact with other cellular components, including Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) medindia.netsci.news. NMNAT2 is an enzyme recognized as a key neuronal maintenance factor that provides potent neuroprotection medindia.netuniprot.orgwikipedia.org. It plays roles in NAD+ biosynthesis and acts as a molecular chaperone, helping to combat misfolded proteins like tau, which are implicated in neurodegenerative disorders medindia.netwikipedia.org. Research has identified (S)-(+)-Rolipram as one of several compounds that can boost the brain's production of NMNAT2 medindia.netsci.news. This finding suggests an additional, potentially synergistic, mechanism by which rolipram may exert its neuroprotective effects, independent of its PDE4 inhibitory activity medindia.netsci.news.

Data Table 2.4: Compounds Affecting NMNAT2 Production

CompoundEffect on NMNAT2 ProductionNotesReferences
CaffeineBoostsEnhances NMNAT2 function, protects against dementia medindia.netsci.news
(S)-(+)-RolipramBoostsIncreases brain production of NMNAT2, potential neuroprotection medindia.netsci.news
Retinoic acidBoostsDerived from Vitamin A, identified as a potential booster medindia.netsci.news
ZiprasidoneBoostsIdentified as a compound that increases NMNAT2 production medindia.netsci.news
CantharidinBoostsIdentified as a compound that increases NMNAT2 production medindia.netsci.news
WortmanninBoostsIdentified as a compound that increases NMNAT2 production medindia.netsci.news
Other compoundsLower production13 compounds identified that may lower NMNAT2 production, important for understanding dementia roles medindia.net

Pharmacological Investigations of S + Rolipram in Preclinical Models

Neuropharmacological Research

(S)-(+)-Rolipram, a selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme, has been the subject of extensive preclinical research to elucidate its neuropharmacological properties. alzdiscovery.org Inhibition of PDE4 increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in signal transduction pathways that regulate synaptic plasticity and neurogenesis. alzdiscovery.orgnih.gov These investigations have primarily utilized rodent models to explore the compound's potential in cognitive enhancement, neuroprotection, and promoting neural regeneration.

(S)-(+)-Rolipram has demonstrated significant efficacy in various preclinical models of cognitive impairment. Its mechanism is believed to involve the modulation of the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway, which is fundamental for memory consolidation. alzdiscovery.orgnih.govnih.gov

Preclinical studies have shown that (S)-(+)-Rolipram enhances synaptic transmission and plasticity. alzdiscovery.org In an Alzheimer's mouse model, treatment with rolipram (B1679513) for a three-week period resulted in improved synaptic function. This improvement was observed to last for two months after the cessation of treatment. alzdiscovery.org The enhancement of synaptic plasticity is a key mechanism underlying the cognitive benefits observed with rolipram treatment. nih.gov Systemic application of rolipram has been shown to facilitate hippocampal long-term potentiation (LTP) in vivo, a cellular correlate of learning and memory. nih.gov This suggests that by inhibiting PDE4, rolipram can strengthen the synaptic connections crucial for memory formation. alzdiscovery.orgnih.gov

Table 1: Effects of (S)-(+)-Rolipram on Synaptic Plasticity in Preclinical Models
Preclinical ModelKey FindingReference
Alzheimer's Mouse ModelImproved synaptic transmission and plasticity lasting 2 months post-treatment. alzdiscovery.org
Freely Behaving RatsSystemic administration enhanced hippocampal long-term potentiation (LTP) in vivo. nih.gov

Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used in preclinical research to induce transient cognitive deficits, providing a model for studying potential memory-enhancing compounds. nih.govmdpi.com (S)-(+)-Rolipram has been shown to effectively reverse the learning and memory impairments caused by scopolamine. nih.govnih.gov In an object recognition task, rolipram administration counteracted the short-term memory deficit induced by scopolamine in rats. nih.gov This reversal of cholinergic deficits has been observed across several behavioral tasks, suggesting a robust effect of rolipram on this model of memory impairment. nih.gov The underlying mechanism is thought to be the elevation of cAMP levels, which may influence neurotransmitter release and counteract the effects of cholinergic blockade. nih.govnih.gov

Table 2: Reversal of Scopolamine-Induced Deficits by (S)-(+)-Rolipram
Animal ModelBehavioral TaskObserved Effect of RolipramReference
Wistar RatsObject Recognition TaskReversed scopolamine-induced short-term memory deficit. nih.gov
RodentsVarious Behavioral TasksAttenuated cholinergic deficits caused by scopolamine. nih.gov

The effects of (S)-(+)-Rolipram on spatial memory, a hippocampus-dependent cognitive function, have been investigated in multiple preclinical paradigms. nih.govnih.govjci.org In aged mice exhibiting age-related spatial memory deficits, rolipram administered during the memory consolidation period ameliorated long-term object location memory. nih.gov Similarly, in a transgenic mouse model of Alzheimer's disease (APP/PS1 mice), long-term treatment with rolipram was found to protect spatial working memory, as assessed by the radial-arm water maze test. jci.org Studies using the elevated plus maze have also demonstrated that rolipram can enhance spatial memory in naive mice. nih.gov These findings indicate that rolipram's modulation of cAMP signaling pathways within the hippocampus can mitigate deficits and enhance performance in spatial learning and memory tasks. nih.gov

Table 3: Effects of (S)-(+)-Rolipram on Spatial Memory
Preclinical ModelMemory TaskKey FindingReference
Aged Male MiceObject Location TaskAmeliorated age-related long-term spatial memory deficits. nih.gov
APP/PS1 Alzheimer's Model MiceRadial-Arm Water MazeProtected spatial working memory after long-term treatment. jci.org
Naive MiceElevated Plus MazeEnhanced spatial memory. nih.gov

Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a primary cellular mechanism underlying learning and memory. nih.gov Deficits in LTP are associated with cognitive impairments. Preclinical research has demonstrated that (S)-(+)-rolipram can ameliorate deficits in LTP. In APP/PS1 mice, rolipram was shown to alleviate L-LTP (late-phase LTP) deficits. jci.org Furthermore, in freely behaving rats, systemic administration of rolipram was sufficient to convert short-term potentiation (STP) into long-lasting LTP. nih.gov Studies on in vitro models of primary blast-induced traumatic brain injury also found that PDE4 inhibitors could prevent deficits in LTP, suggesting a therapeutic potential in restoring synaptic plasticity after injury. nih.gov These effects are attributed to the enhancement of the cAMP/PKA/CREB pathway, which is crucial for the induction and maintenance of LTP. jci.org

Table 4: Amelioration of Long-Term Potentiation (LTP) Deficits by (S)-(+)-Rolipram
ModelType of DeficitEffect of RolipramReference
APP/PS1 Alzheimer's Model MiceLate-phase LTP (L-LTP) deficitsAmeliorated L-LTP deficits. jci.org
Freely Behaving RatsWeak High-Frequency Stimulation (wHFS) induced Short-Term Potentiation (STP)Converted STP into long-lasting LTP. nih.gov
In Vitro Primary Blast Injury ModelBlast-induced LTP deficitsPDE4 inhibition prevented LTP deficits. nih.gov

Beyond its role in cognitive modulation, (S)-(+)-Rolipram has been investigated for its neuroprotective and neurogenic effects. alzdiscovery.orgresearchgate.net These properties are also linked to its ability to elevate intracellular cAMP levels, which activates signaling cascades that promote neuronal survival and the generation of new neurons. alzdiscovery.orgresearchgate.net

In a mouse model of intracerebral hemorrhage, rolipram demonstrated neuroprotective effects by reducing brain edema, blood-brain barrier leakage, and neuronal apoptosis. nih.gov This was associated with the activation of the cAMP/AMPK/SIRT1 pathway. nih.gov In other models of neurodegeneration, rolipram has been shown to protect neurons by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins. oup.com

Furthermore, chronic treatment with rolipram has been found to increase hippocampal neurogenesis. researchgate.net This was evidenced by an increase in bromodeoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus of mice. The neurogenic action of rolipram appears to be critical for some of its behavioral effects, as inhibiting neurogenesis can block these outcomes. researchgate.net The promotion of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) may also contribute to its neuroprotective and regenerative effects. alzdiscovery.orgoup.comnih.gov

Table 5: Neuroprotective and Neurogenic Effects of (S)-(+)-Rolipram
EffectPreclinical ModelKey FindingsReference
NeuroprotectionIntracerebral Hemorrhage (Mouse)Reduced brain edema, BBB leakage, and neuronal apoptosis. nih.gov
NeurogenesisTrimethyltin-induced Neurodegeneration (Mouse)Increased hippocampal neurogenesis (BrdU-positive cells). researchgate.net
Neurotrophic Factor Upregulation3xTg-AD MiceReversed downregulation of BDNF and NGF in the hippocampus and prefrontal cortex. nih.gov

Analgesic Effects in Neuropathic Pain Models

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of many anticancer drugs, often leading to neuropathic pain states such as mechanical hyperalgesia (exaggerated pain response to normally painful stimuli). nih.gov Preclinical studies have investigated the potential of (S)-(+)-rolipram to alleviate this condition.

In a rat model of CIPN induced by the chemotherapeutic agent paclitaxel (B517696), systemic administration of rolipram was found to ameliorate the associated mechanical hyperalgesia. nih.gov Further investigation to pinpoint the site of action revealed that local administration of rolipram into the L5 dorsal root ganglion (DRG) was particularly effective at reversing the pain behavior. nih.gov The mechanism underlying this analgesic effect involves the modulation of neuroinflammation within the DRG. researchgate.netnih.gov Rolipram treatment was shown to decrease the paclitaxel-induced upregulation of inflammatory cytokines. researchgate.net These findings suggest that PDE4 in the DRG is a key target for the pain-relieving effects of rolipram in this model and that PDE4 inhibitors could be a useful therapeutic strategy for managing chemotherapy-induced neuropathic pain. nih.gov

Table 2: Summary of Rolipram's Effect on Paclitaxel-Induced Neuropathic Pain Press the buttons to sort the table by the different columns.

Animal ModelPain PhenotypeKey FindingProposed MechanismReference
Sprague-Dawley RatMechanical HyperalgesiaLocal administration in the L5 Dorsal Root Ganglion (DRG) effectively ameliorated pain behavior.Inhibition of inflammatory cytokine expression in the DRG. researchgate.netnih.gov
Inhibition of Inflammatory Cytokines in Dorsal Root ganglion

In preclinical models of neuropathic pain, (S)-(+)-rolipram has been shown to exert its effects through the modulation of inflammatory processes within the dorsal root ganglion (DRG). nih.gov Studies in rat models of chemotherapy-induced neuropathic pain have demonstrated that administration of paclitaxel leads to a significant upregulation of pro-inflammatory proteins, including phosphorylated nuclear factor kappa B (p-NFκB), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in the DRG. nih.govnih.gov Treatment with rolipram was found to significantly decrease the levels of these inflammatory cytokines. nih.govnih.gov

The mechanism underlying this effect is believed to involve the inhibition of phosphodiesterase 4 (PDE4) by rolipram, which in turn leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). frontiersin.org Elevated cAMP levels are known to inhibit pro-inflammatory processes. frontiersin.org By inhibiting PDE4, rolipram effectively reduces the levels of p-NFκB in the DRG, consequently decreasing the release of downstream inflammatory cytokines like TNF-α and IL-1β. nih.govfrontiersin.org Further investigation has shown that PDE4 and IL-1β are co-localized in both neurons and satellite cells of the DRG, reinforcing the DRG as a primary site of action for rolipram's anti-inflammatory effects in the context of neuropathic pain. nih.gov

Table 1: Effect of Rolipram on Inflammatory Cytokine Expression in the Dorsal Root Ganglion of Paclitaxel-Treated Rats

CytokineEffect of PaclitaxelEffect of Rolipram TreatmentFold Change with Rolipram
TNF-αIncreased (2.2 times)Significantly decreased-
IL-1βIncreased (2.7 times)Significantly decreased-
p-NFκBSignificantly increasedDecreased-

Data derived from a preclinical rat model of chemotherapy-induced neuropathic pain. nih.gov

Potential in Neuropsychiatric Disorders

Antidepressant Effects

(S)-(+)-Rolipram has demonstrated antidepressant-like effects in a variety of preclinical models. researchgate.net In the Flinders Sensitive Line (FSL) of rats, a genetic animal model of depression, chronic treatment with rolipram showed a trend towards counteracting shock-induced suppression of activity, which is suggestive of an antidepressant effect. nih.gov

Further studies have consistently shown that selective PDE4 inhibitors, including rolipram, produce outcomes characteristic of antidepressant medications in animal models. researchgate.net These effects are observed across multiple behavioral paradigms, such as a reduction in immobility time in the forced-swim test and the reversal of the effects of chronic mild stress in rodents. researchgate.netnih.gov Additionally, rolipram has been found to normalize behavioral abnormalities in the olfactory bulbectomized rat model of depression. researchgate.net The antidepressant efficacy of rolipram has been demonstrated in both preclinical research and early clinical trials. researchgate.net These effects are attributed to the elevation of intracellular cAMP, which leads to increased synthesis and release of norepinephrine, enhancing central noradrenergic transmission. nih.govscilit.com

Putative Antipsychotic Activity

Preclinical investigations suggest that (S)-(+)-rolipram possesses potential antipsychotic properties. nih.govdrugbank.com This is based on its activity in animal models predictive of antipsychotic efficacy. drugbank.comnih.gov One key model is the prepulse inhibition (PPI) of the acoustic startle response, a phenomenon that is often deficient in individuals with schizophrenia. nih.govnih.gov In C57BL/6J mice, a strain known for poor PPI, acute treatment with rolipram was shown to significantly increase PPI in a dose-dependent manner. nih.govnih.gov Furthermore, rolipram was able to block the disruption of PPI caused by the psychostimulant amphetamine. nih.govnih.gov

In other preclinical models, rolipram has been shown to antagonize hyperactivity induced by both phencyclidine hydrochloride and D-amphetamine in rats. drugbank.com It also inhibited conditioned avoidance responding (CAR) in both rats and mice. drugbank.com The ability of a compound to inhibit CAR is a well-established predictor of antipsychotic activity. drugbank.com Notably, the effects of rolipram on CAR were reduced in mice deficient in the PDE4B enzyme, suggesting that this specific subtype is at least partially involved in mediating the antipsychotic-like effects of rolipram. drugbank.com At higher doses, rolipram was also observed to induce catalepsy, a behavioral state that can be indicative of antipsychotic potential. nih.gov

Table 2: Effects of Rolipram in Preclinical Models of Antipsychotic Activity

Animal ModelBehavioral MeasureEffect of Rolipram
C57BL/6J MicePrepulse Inhibition (PPI)Dose-dependent increase
C57BL/6J MiceAmphetamine-induced PPI disruptionBlocked the disruptive effects
RatsPhencyclidine-induced hyperactivityAntagonized
RatsD-amphetamine-induced hyperactivityAntagonized
Rats and MiceConditioned Avoidance Responding (CAR)Inhibited
MiceCatalepsyInduced at higher doses

Summary of findings from various preclinical studies. nih.govdrugbank.comnih.gov

Effects on Anxiety-Related Behaviors

The effects of (S)-(+)-rolipram on anxiety-related behaviors in preclinical models have yielded somewhat mixed results. Some studies have reported anxiolytic-like effects. For instance, chronic administration of rolipram in mice has been shown to produce anxiolytic-like effects in behavioral tests. nih.gov In APP/PS1/tau triple transgenic mice, a model for Alzheimer's disease which also exhibits anxiety-like behaviors, rolipram treatment reversed the anxiety phenotype observed in the open field and elevated plus-maze tests. nih.gov Similarly, in mice subjected to transient global cerebral ischemia, chronic rolipram treatment attenuated anxiety-like behavior in the elevated zero maze. researchgate.net

Conversely, there are also reports suggesting that PDE4 inhibitors, including rolipram, can induce anxiogenic-like behavior. nih.gov The differing outcomes may be attributable to variations in experimental design, animal models used, and whether the treatment was acute or chronic. However, a body of evidence does support an anxiolytic-like profile for rolipram, particularly with chronic administration. nih.govresearchgate.net For example, repeated treatment with rolipram increased the number of head-dips and the time spent head-dipping in the hole-board test, behaviors consistent with reduced anxiety. researchgate.net

Immunomodulatory and Anti-inflammatory Research

Suppression of Inflammatory Responses

(S)-(+)-Rolipram has been extensively investigated for its immunomodulatory and anti-inflammatory properties in a variety of preclinical models. nih.govmdpi.com As a selective inhibitor of PDE4, an enzyme highly expressed in immune and inflammatory cells, rolipram effectively suppresses a range of inflammatory responses both in vitro and in vivo. mdpi.comfrontiersin.org The primary mechanism of this action is the elevation of intracellular cAMP levels, which in turn modulates the function of immune cells and suppresses the expression of pro-inflammatory cytokines and other mediators of inflammation. nih.govscilit.com

Preclinical studies have demonstrated that rolipram can reduce the release of TNF-α in monocytes and macrophages and block the generation of superoxide (B77818) in several types of immune cells, including monocytes, macrophages, neutrophils, and eosinophils. mdpi.com In a mouse model of pneumococcal pneumonia, rolipram was found to inhibit lung injury by reducing the levels of TNF-α and interleukin-6 (IL-6). frontiersin.org In models of sepsis induced by Escherichia coli, rolipram suppressed inflammation by inhibiting the MAP kinase and NF-κB signaling pathways, leading to a decrease in the production of pro-inflammatory factors such as IL-1β, IL-5, IL-6, IL-12, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10. frontiersin.org The anti-inflammatory effects of rolipram are, at least in part, dependent on MAP kinase phosphatase-1 (MKP-1), an enzyme that inactivates pro-inflammatory signaling pathways. nih.gov

Table 3: Summary of (S)-(+)-Rolipram's Anti-inflammatory Effects in Preclinical Models

ModelKey Inflammatory MediatorEffect of Rolipram
Monocytes/MacrophagesTNF-αReduced release
Neutrophils, Monocytes, etc.SuperoxideBlocked generation
Pneumococcal Pneumonia (mice)TNF-α, IL-6Reduced levels
E. coli-induced Sepsis (mice)IL-1β, IL-5, IL-6, IL-12, TNF-αReduced production
E. coli-induced Sepsis (mice)IL-10Increased production

Data compiled from various preclinical research studies. mdpi.comfrontiersin.org

Modulation of Immune Cell Function

(S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, exerts significant immunomodulatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in various immune cells. nih.govimmune-system-research.com PDE4 is the predominant cAMP-hydrolyzing enzyme in cells such as T lymphocytes, monocytes, macrophages, neutrophils, eosinophils, and dendritic cells. nih.govnih.gov By inhibiting PDE4, rolipram modulates a wide array of immune cell functions, from cytokine production to cell migration and activation, thereby underpinning its anti-inflammatory properties observed in preclinical studies. nih.gov

Inhibition of Proinflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-12)

A primary mechanism of rolipram's anti-inflammatory action is the potent suppression of proinflammatory cytokines. In numerous preclinical models, rolipram has been shown to decrease the production and expression of key inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α): Rolipram consistently demonstrates a robust inhibitory effect on TNF-α, a critical cytokine in inflammatory cascades. It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in macrophage cell lines and primary macrophages. immune-system-research.comnih.gov Studies in models of subarachnoid hemorrhage and intestinal ischemia-reperfusion injury also confirmed that rolipram treatment significantly decreases elevated TNF-α levels in affected tissues and, to a lesser extent, in serum. nih.govresearchgate.net This inhibition is linked to the upregulation of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1), which in turn suppresses p38 MAPK signaling, a key pathway for inflammatory gene expression. immune-system-research.comnih.gov

Interleukins (IL-1β, IL-6, IL-12): The inhibitory effects of rolipram extend to other crucial proinflammatory interleukins. In a rat model of chemotherapy-induced neuropathic pain, rolipram administration significantly decreased the paclitaxel-induced upregulation of IL-1β and TNF-α in the dorsal root ganglion. nih.gov Similarly, in models of ischemia-reperfusion injury and subarachnoid hemorrhage, rolipram suppressed the production of IL-1β and IL-6. nih.govresearchgate.net The modulation of IL-1β by rolipram may be differential compared to its effects on TNF-α. nih.gov Furthermore, studies on dendritic cells, which are essential for priming T-cell responses, have shown that PDE4 inhibitors like rolipram reduce their capacity to produce IL-12p70, a cytokine critical for driving Th1-type immune responses. nih.gov

Table 1: Effect of (S)-(+)-Rolipram on Proinflammatory Cytokine Production in Preclinical Models
CytokineModel/Cell TypeObserved EffectReference
TNF-αLPS-stimulated J774 cellsDose-dependent inhibition of production immune-system-research.com
TNF-αRat Ischemia-Reperfusion Injury ModelAbrogation of elevated concentrations in intestine and lungs; partial inhibition in serum nih.gov
TNF-α, IL-1βRat Neuropathic Pain Model (Paclitaxel-induced)Significant decrease in expression in dorsal root ganglion nih.gov
TNF-α, IL-1β, IL-6Rat Subarachnoid Hemorrhage ModelDecreased expression of all three cytokines researchgate.net
IL-12p70, TNF-αHuman Monocyte-Derived Dendritic CellsReduced production upon stimulation nih.gov
Increase in Anti-inflammatory Factor Production (e.g., IL-10)

Concurrent with its suppression of proinflammatory mediators, rolipram can enhance the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). In murine macrophages, rolipram has been found to enhance the synthesis of IL-10, a key immunoregulatory cytokine that actively suppresses the production of TNF-α and IL-6. researchgate.net In a rat model of subarachnoid hemorrhage, rolipram treatment led to an increased level of IL-10, which was associated with its neuroprotective effects. researchgate.net Similarly, in an ischemia-reperfusion injury model, elevated IL-10 concentrations in the lung and serum were observed, although this increase was blocked by rolipram treatment in that specific context, suggesting complex regulatory roles. nih.gov

However, the role of IL-10 in mediating rolipram's therapeutic effects is not universal across all conditions. In a study of experimental autoimmune uveoretinitis (EAU), rolipram was found to be equally effective at inhibiting the disease in both wild-type and IL-10 knockout mice, suggesting that its protective effects in this specific autoimmune model are independent of IL-10 induction. nih.gov

Table 2: Effect of (S)-(+)-Rolipram on IL-10 Production
Model/Cell TypeObserved EffectReference
Murine MacrophagesEnhanced synthesis of IL-10 researchgate.net
Rat Subarachnoid Hemorrhage ModelIncreased level of IL-10 researchgate.net
Experimental Autoimmune Uveoretinitis (EAU)Protective effect was independent of IL-10 induction nih.gov
Suppression of Chemotaxis and Phagocytosis

The elevation of intracellular cAMP by rolipram has been shown to inhibit fundamental proinflammatory processes in immune cells, including chemotaxis (directed cell migration) and phagocytosis (engulfment of particles). nih.gov In human T lymphocytes, rolipram inhibited the polarization and transendothelial migration induced by the chemokine CXCL12. nih.gov Studies on eosinophils have also demonstrated that rolipram significantly reduces chemotaxis in response to stimuli like platelet-activating factor (PAF). researchgate.net This suppression of directed migration prevents the accumulation of inflammatory cells at sites of injury or inflammation.

Table 3: Effects of (S)-(+)-Rolipram on Leukocyte Function
Leukocyte FunctionModel SystemObserved EffectReference
Leukocyte Rolling, Adhesion, EmigrationIn vivo LPS-induced inflammationSignificant inhibition (up to 97%) of all three processes nih.gov
Adhesion Molecule ExpressionIn vivo inflammation modelsInhibition of P-selectin and E-selectin; downregulation of β2-integrins nih.gov
Neutrophil MigrationIn vivo modelsInhibition of migration nih.gov
Modulation of T-cell Proliferation and Cytokine Phenotype

Rolipram exerts significant modulatory effects on T lymphocytes, which are central to adaptive immunity and autoimmune pathologies. It can markedly downregulate antigen-driven T-cell proliferation. nih.govmdpi.com Studies have shown that rolipram directly inhibits allogeneic T-cell proliferation and can suppress mixed lymphocyte reactions (MLR). researchgate.net

In addition to its anti-proliferative effects, rolipram influences the T-cell cytokine phenotype, generally by suppressing Th1-mediated responses. In vitro inhibition of PDE4 by rolipram decreases the production of Th1-like cytokines such as TNF-α and Interferon-gamma (IFN-γ) by activated human T cells. nih.govnih.gov By reducing the capacity of dendritic cells to produce IL-12, rolipram further dampens the polarization of naive T-cells towards a Th1 phenotype. nih.gov Rolipram also has a downregulatory effect on the activation of T-cells, diminishing the expression of activation antigens like CD69 and CD25. nih.gov

Table 4: Effects of (S)-(+)-Rolipram on T-Cell Function
T-Cell ParameterModel/Cell TypeObserved EffectReference
Antigen-driven ProliferationEx vivo primed lymph node cellsSuppression of proliferation nih.govnih.gov
Allogeneic ProliferationMixed Lymphocyte Reaction (MLR)Direct inhibition of T-cell proliferation researchgate.net
Cytokine ProductionActivated Human T-cellsDecreased production of Th1-like cytokines (TNF-α, IFN-γ) nih.govnih.gov
Activation Antigen ExpressionHuman T LymphocytesDiminished expression of CD69, CD25, and CD98 nih.gov

Impact on Autoimmune Disease Models

Given its broad anti-inflammatory and immunomodulatory properties, (S)-(+)-rolipram has been investigated in several preclinical models of autoimmune disease, where it has often shown beneficial effects. These models are crucial for understanding the therapeutic potential of compounds targeting immune-mediated pathologies. nih.govnih.gov

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis (MS). Multiple studies have demonstrated that rolipram is highly effective in suppressing Th1-mediated autoimmunity in EAE, showing a beneficial effect on disease activity. nih.gov

Experimental Autoimmune Neuritis (EAN): EAN serves as an animal model for Guillain-Barré syndrome, a T-cell-mediated autoimmune disease of the peripheral nervous system. Treatment with rolipram strongly suppressed clinical signs of EAN in Lewis rats. nih.gov This clinical improvement was associated with a dose-dependent downregulation of IFN-γ and inflammatory chemokines, as well as an upregulation of IL-4, in the sciatic nerves. nih.gov The suppression of EAN by rolipram was also linked to reduced myelin antigen-induced T-cell responses. nih.gov

Experimental Autoimmune Uveoretinitis (EAU): In this cell-mediated model of retinal autoimmunity, rolipram treatment reduced disease severity by approximately 50%, particularly when administered during the efferent (effector) phase of the immune response. nih.gov This suggests that rolipram can inhibit the expansion and effector function of pathogenic T-cells. nih.gov

While results in animal models have been promising, it is noteworthy that a clinical trial in MS patients was stopped prematurely due to poor tolerability and an observed increase, rather than a decrease, in brain inflammatory activity. nih.govresearchgate.net This highlights the complexities of translating findings from preclinical models to human autoimmune diseases.

Table 5: Effects of (S)-(+)-Rolipram in Preclinical Autoimmune Disease Models
Autoimmune ModelHuman Disease ModeledObserved Effect of RolipramReference
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis (MS)Highly effective in suppressing disease activity nih.gov
Experimental Autoimmune Neuritis (EAN)Guillain-Barré Syndrome (GBS)Strongly suppressed clinical signs; downregulated IFN-γ and inflammatory chemokines nih.gov
Experimental Autoimmune Uveoretinitis (EAU)UveitisReduced disease severity by ~50%; inhibited effector T-cell function nih.gov
Experimental Autoimmune Encephalomyelitis (EAE)

(S)-(+)-Rolipram has demonstrated significant therapeutic effects in preclinical models of Experimental Autoimmune Encephalomyelitis (EAE), an animal model used to study multiple sclerosis. Research indicates that rolipram can effectively prevent and treat EAE. nih.govnih.gov Its mechanism of action involves the stereospecific suppression of key pro-inflammatory cytokines that are central to the pathogenesis of EAE. nih.gov

Specifically, rolipram has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), lymphotoxin-alpha (LT), and, to a lesser extent, interferon-gamma (IFN-γ) in auto-reactive T cells from both humans and rats. nih.gov This targeted suppression of Th1-like cytokines is a key component of its anti-inflammatory activity in autoimmune models. nih.gov Further studies have shown that rolipram administration also modulates other cytokine pathways, leading to an increase in the expression of the anti-inflammatory cytokines IL-10 and IL-27, while concurrently reducing levels of the pro-inflammatory cytokine IL-17.

Modulation of Chronic Toxoplasmosis

In a murine model of chronic toxoplasmosis, (S)-(+)-rolipram has been shown to effectively modulate the host's immune response, leading to a remission of the chronic phase of the infection. nih.govnih.gov Treatment with rolipram partially prevented the progression to chronic toxoplasmosis by significantly reducing the parasitic burden and associated inflammation. nih.govresearchgate.net

The immunomodulatory effects of rolipram resulted in a substantial decrease in key pathological and immunological markers of the disease. nih.govnih.govresearchgate.net These findings highlight the potential of PDE4 inhibitors as immune modulators in the context of chronic parasitic infections. nih.gov

Table 1: Effects of Rolipram Treatment in a Murine Model of Chronic Toxoplasmosis

Parameter Percentage Reduction
Toxoplasma Brain Cyst Burden 74%
Inflammatory Foci per Liver Area 57.14%
Nucleated Cells per Inflammatory Focus 61.3%
Tumor Necrosis Factor-alpha (TNF-α) 84.6%
Interferon-gamma (IFN-γ) 76.7%
Interleukin-12 (IL-12) 71%

Data sourced from studies on mice infected with a low pathogenic strain of Toxoplasma gondii and treated with rolipram for three weeks. nih.govnih.govresearchgate.net

Other Preclinical Therapeutic Explorations

Osteoblastic Differentiation

(S)-(+)-Rolipram has been investigated for its effects on bone metabolism, where it has been shown to promote bone formation. nih.gov In preclinical studies, rolipram increases bone mass primarily by stimulating osteoblastic differentiation. nih.govnih.gov This effect is linked to its role as a phosphodiesterase 4 (PDE4) inhibitor, which elevates intracellular cyclic AMP (cAMP) levels.

The mechanism involves the modulation of gene expression in osteoblastic cells. Rolipram stimulates the expression of inducible cAMP early repressor (ICER) mRNA in a dose-dependent manner. nih.gov The induction of ICER is mediated through the activation of the protein kinase A (PKA) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Additionally, rolipram has been shown to induce the expression of TNF-related activation-induced cytokine (TRANCE), also known as RANKL, a key regulator of osteoclast differentiation and activation. nih.gov These findings suggest that PDE4 inhibitors like rolipram can mimic some of the anabolic effects of agents like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2) on bone. nih.gov

Neural Differentiation of Mesenchymal Stem Cells

(S)-(+)-Rolipram has been found to promote the neuronal differentiation of human bone marrow-mesenchymal stem cells (hBM-MSCs). nih.gov By inhibiting PDE4 and subsequently increasing intracellular cAMP levels, rolipram facilitates the development of MSCs into cells with neuronal characteristics. nih.gov

Treatment of hBM-MSCs with rolipram led to a significant upregulation of several key proteins and genes associated with neural lineages. This suggests that modulating PDE4 activity can enhance the efficiency of directed differentiation of MSCs, which could be beneficial for stem cell-based therapies for neurodegenerative disorders. nih.gov

Table 2: Upregulation of Neural Markers in hBM-MSCs Treated with Rolipram

Marker Type Specific Markers Increased
Neuroprogenitor Proteins Nestin, Musashi, GFAP, Sox-2
Neuronal-Specific Marker Genes Nestin, Musashi, CD133, GFAP, NF-M, MAP-2, KCNH1, KCNH5, SCN3A, CACNA1A
Neuronal Markers (Immunocytochemistry) Nestin, Musashi, Sox-2, NF-M, Tuj-1

Data based on studies investigating the effect of rolipram on human bone marrow-mesenchymal stem cells. nih.gov

Reprogramming of Fibroblasts into Neuronal Stem Cells

The direct conversion of somatic cells, such as fibroblasts, into neural stem cells (NSCs) using chemically defined conditions is an emerging area of regenerative medicine. nih.govnih.gov This process, known as chemical reprogramming, utilizes cocktails of small molecules to induce cell fate conversion without genetic manipulation. nih.govescholarship.org

One such effective combination, a nine-component cocktail referred to as M9, has been used to efficiently reprogram mouse fibroblasts into induced neural stem cell-like cells (ciNSLCs). nih.govescholarship.org These ciNSLCs closely resemble primary neural stem cells in their molecular and functional characteristics. escholarship.org While the full composition of the M9 cocktail includes a variety of signaling pathway modulators, the specific inclusion of (S)-(+)-rolipram in this or similar published protocols for generating ciNSLCs from fibroblasts is not explicitly detailed in the primary literature. The research demonstrates a proof-of-concept for chemical reprogramming but does not directly implicate rolipram in this specific application. nih.govescholarship.org

Potential in Cancer Research (Immune Response Modulation)

(S)-(+)-Rolipram is being explored for its potential in cancer therapy, particularly through its ability to modulate signaling pathways and immune responses within the tumor microenvironment. researchgate.netnih.gov In preclinical models of breast cancer, rolipram has demonstrated the ability to regress tumor growth and reduce metastasis. biorxiv.org

Its anticancer effects are linked to several mechanisms. Rolipram was found to inhibit the Hedgehog (Hh) signaling pathway, which is crucial for cancer cell proliferation and survival. nih.gov It also downregulates the expression and activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are key enzymes involved in cancer invasion and metastasis. nih.govbiorxiv.org This effect on MMPs may occur through pathways independent of its primary action on cAMP-PKA signaling, suggesting it has multiple "off-target" effects beneficial for controlling cancer progression. nih.gov Furthermore, by inhibiting PDE4, rolipram can modulate the immune response, which is a critical aspect of cancer progression and therapy. researchgate.net In breast cancer stem cells, rolipram has been shown to antagonize the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov

Advanced Synthetic Methodologies for S + Rolipram

Continuous-Flow Synthesis Approaches

Multistep Flow Reactions without Intermediate Isolation or Purification

Continuous flow systems have revolutionized the synthesis of complex molecules like (S)-(+)-rolipram by enabling multistep reactions to occur sequentially in a single, integrated system without the need for isolating or purifying intermediates researchgate.netrsc.orgacs.orgrsc.orgnih.govmdpi.com. This approach, often termed "telescoped" or "one-flow" synthesis, significantly reduces processing time, labor, and waste generation.

A notable example involves the synthesis of both (R)- and (S)-rolipram using a series of packed-bed reactors containing heterogeneous catalysts researchgate.netrsc.orgacs.orgnih.govmdpi.com. In this method, commercially available starting materials are passed through multiple columns containing achiral and chiral catalysts. This process can encompass up to eight chemical transformations in a continuous sequence, culminating in the desired enantiomer of rolipram (B1679513) without intermediate isolation or purification steps researchgate.netrsc.orgnih.gov. For instance, a process described by Kobayashi and colleagues utilized a sequence starting with a Henry reaction, followed by an asymmetric conjugate addition, a nitro reduction, and finally a hydrolysis/decarboxylation/lactamization step, all performed in a flow system rsc.orgrsc.orgnih.govmdpi.com. By simply swapping the chiral catalyst, either (S)- or (R)-rolipram could be produced with high enantioselectivity (e.g., 96% ee) and reasonable yields (e.g., 50%) rsc.orgnih.govmdpi.com. This methodology highlights the potential for efficient, large-scale production of chiral active pharmaceutical ingredients (APIs) rsc.orgacs.orgnih.gov.

Metal-Free Synthetic Conditions

The drive towards greener and more sustainable chemical processes has also led to the development of metal-free synthetic routes for (S)-(+)-rolipram. These methods aim to avoid the use of potentially toxic or expensive metal catalysts, which can complicate purification and pose environmental concerns acs.orgnih.gov.

One such advancement involves an enantioselective flow synthesis that utilizes a polystyrene-supported chiral organocatalyst for the asymmetric conjugate addition step, followed by an oxidative aldehyde esterification using in situ-generated persulfuric acid as a robust oxidant acs.orgnih.gov. The final steps, including nitro group reduction and lactamization, are also performed under metal-free conditions, for example, using trichlorosilane (B8805176) acs.orgnih.gov. This approach not only avoids metal catalysts but also demonstrates improved productivity and generates minimal waste, aligning with the principles of green chemistry acs.orgnih.gov.

Improved Productivity and Scalability

The adoption of continuous flow techniques, particularly those that eliminate intermediate isolation, directly contributes to improved productivity and scalability researchgate.netrsc.orgacs.orgnih.govmdpi.comacs.orgnih.gov. By integrating multiple reaction steps into a single continuous process, reaction times are often reduced, and throughput is increased.

Radiosynthesis for Imaging Studies

The development of radiolabeled analogs of (S)-(+)-rolipram is crucial for understanding its pharmacological behavior, distribution, and target engagement in vivo, particularly using Positron Emission Tomography (PET) imaging.

Incorporation of Carbon-11 for PET Imaging

The incorporation of short-lived positron-emitting isotopes, such as Carbon-11 (t½ = 20.4 min), into the rolipram structure allows for the creation of PET tracers. Radiosynthesis strategies focus on efficiently introducing the [¹¹C]methyl group or other ¹¹C-labeled functionalities into the rolipram molecule or its precursors. This typically involves rapid chemical reactions that can be completed within the short half-life of ¹¹C. For instance, [¹¹C]methyl iodide or [¹¹C]methyl triflate are commonly used as ¹¹C-labeling agents in reactions such as N-methylation or O-methylation of a suitable rolipram precursor. The goal is to achieve high radiochemical yield and specific activity, ensuring the tracer is suitable for sensitive PET imaging studies.

Tracing Distribution and Metabolism in Vivo

Once synthesized, radiolabeled rolipram, such as [¹¹C]rolipram, serves as a valuable tool for in vivo studies using PET. PET imaging allows for non-invasive visualization and quantification of the drug's distribution in living organisms, including the brain. Researchers can track how the radiotracer distributes to specific brain regions, its binding to target proteins (like phosphodiesterase 4, PDE4), and its pharmacokinetic profile, including uptake, retention, and clearance. By analyzing the PET data, scientists can gain insights into the drug's target engagement, therapeutic efficacy, and potential off-target effects in various physiological and pathological conditions. Furthermore, studying the distribution and metabolic fate of the radiolabeled compound helps in understanding how the body processes the drug and its potential metabolites.

Translational Research and Challenges in Clinical Application

Preclinical Efficacy and Therapeutic Window

Rolipram (B1679513) has exhibited substantial neuroprotective effects across various experimental models, including spinal cord injury (SCI), traumatic brain injury (TBI), and models of neurodegenerative diseases like Alzheimer's disease (AD). These effects are often dependent on the dose administered and the timing of intervention relative to the injury.

Dose-Dependent Neuroprotection

Preclinical studies have established a clear dose-dependent relationship for rolipram's neuroprotective effects. In models of spinal cord injury, doses ranging from 0.1 mg/kg to 1.0 mg/kg have been shown to increase neuronal survival and protect oligodendrocytes, with 1.0 mg/kg often demonstrating optimal preservation of central myelinated axons plos.orgresearchgate.netresearchgate.net. Higher doses, such as 5.0 mg/kg, have not consistently shown enhanced neuroprotection and, in some cases, have failed to provide significant benefits over vehicle controls plos.orgresearchgate.netfrontiersin.orgnih.gov. This observation suggests a bell-shaped dose-response curve, where efficacy plateaus or diminishes at higher concentrations, potentially due to complex interactions with cellular targets or off-target effects nih.gov.

In models of intracerebral hemorrhage (ICH), rolipram has been shown to reduce brain edema, blood-brain barrier (BBB) leakage, neuronal apoptosis, and inflammatory cytokine release, thereby improving neurological function nih.govcellsignal.com. Furthermore, in models of Alzheimer's disease, rolipram has demonstrated efficacy in improving cognitive function, synaptic transmission, and plasticity, as well as alleviating memory deficits and depression-like behaviors by mitigating neuroinflammation and apoptosis alzdiscovery.orgmdpi.com.

Table 1: Summary of Rolipram's Dose-Dependent Neuroprotective Efficacy in Preclinical Models

Outcome MeasuredEffective Dose Range (mg/kg)Observed EffectReference(s)
Neuronal Survival (SCI)0.1 – 1.0Increased survival plos.orgresearchgate.netresearchgate.netnih.gov
Oligodendrocyte Protection (SCI)0.5 – 1.0Protection observed plos.orgresearchgate.netresearchgate.net
Axon Preservation (SCI)1.0 (optimal)Optimal preservation of central myelinated axons plos.orgresearchgate.netresearchgate.net
Neuronal Survival (SCI)5.0No significant enhancement over vehicle plos.orgresearchgate.netfrontiersin.orgnih.gov
BBB Integrity (ICH)Not specifiedReduced leakage nih.govcellsignal.com
Neuronal Apoptosis (ICH)Not specifiedReduced apoptosis nih.govcellsignal.com
Cognitive Function (AD Models)Not specifiedImproved function, plasticity, memory alzdiscovery.orgmdpi.com

Optimal Administration Routes

The route of administration can influence the efficacy of rolipram in preclinical settings. In spinal cord injury models, studies have compared intravenous (IV), subcutaneous (SC), and oral administration. Intravenous administration of rolipram (1.0 mg/kg) has generally yielded the most significant and consistent cyto- and axo-protective effects. Subcutaneous administration has also proven effective, particularly in promoting the preservation of central myelinated axons (CMAs). While oral administration conferred some degree of cellular or axonal protection, it was generally found to be less effective for CMA preservation compared to IV and SC routes plos.orgresearchgate.net.

Table 2: Comparative Efficacy of Rolipram Administration Routes in Preclinical SCI Models

RouteEfficacy MetricRelative EffectivenessReference(s)
IntravenousCyto-protectionMost significant and consistent plos.orgresearchgate.net
IntravenousAxo-protectionMost significant and consistent plos.orgresearchgate.net
SubcutaneousCMA PreservationEffective plos.orgresearchgate.net
OralCMA PreservationLess effective compared to IV and SC researchgate.net
All RoutesCellular/Axonal ProtectionGenerally effective to some degree researchgate.net

Therapeutic Window for Efficacy Post-Injury

Table 3: Therapeutic Window of Rolipram Efficacy Post-Spinal Cord Injury

Time Post-InjuryEfficacy ObservedReference(s)
2 hoursMaximal neuroprotection plos.orgresearchgate.netnih.gov
1 – 48 hoursSignificant protective efficacy observed plos.orgresearchgate.netnih.gov

Limitations in Clinical Translation

Despite its compelling preclinical profile, the clinical development of rolipram has been significantly challenged by inherent limitations that restrict its therapeutic utility.

Narrow Therapeutic Window

A primary obstacle to the clinical translation of rolipram is its narrow therapeutic window alzdiscovery.orgresearchgate.netfrontiersin.orgnih.gov. This refers to the limited range of doses at which the compound can elicit beneficial effects without producing unacceptable or dose-limiting adverse events. Preclinical data suggest that exceeding certain dose levels does not necessarily enhance efficacy and can instead lead to diminished protective effects or the onset of toxicity plos.orgresearchgate.netfrontiersin.orgnih.gov. This narrow therapeutic margin makes it challenging to identify a dose that is both effective and safe for human patients, contributing to the discontinuation of its clinical development for various indications alzdiscovery.orgnih.gov.

Dose-Limiting Adverse Events

The most significant barrier to the widespread clinical application of rolipram and other first-generation PDE4 inhibitors has been the occurrence of severe dose-limiting adverse events cellsignal.comalzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comnih.govencyclopedia.pubcsic.estandfonline.com. These adverse effects commonly manifest as gastrointestinal disturbances, including nausea, vomiting, and gastric hypersecretion, as well as central nervous system effects such as headaches and insomnia cellsignal.comalzdiscovery.orgfrontiersin.orgmdpi.comnih.govcsic.estandfonline.comopenaccessjournals.com. The emetic effects, in particular, are believed to be associated with the inhibition of specific PDE4 isoforms (e.g., PDE4D) in critical brain regions involved in the emetic reflex, such as the area postrema tandfonline.com. These side effects significantly restrict the maximum tolerated dose, thereby preventing the achievement of therapeutic efficacy in clinical trials and limiting the compound's potential for broad therapeutic use alzdiscovery.orgfrontiersin.orgnih.gov.

Mentioned Compounds:

(S)-(+)-Rolipram

Rolipram

db-cyclic AMP

Thalidomide

Clodronate

Etazolate

Vinpocetine

Cilostazol

Roflumilast

Apremilast

Ibudilast

GSK-256066

GEBR-7b

MK-0952

BPN14770

LASSBio-448

GSK356278

Future Directions in PDE4 Inhibition Strategy

Addressing the limitations encountered with earlier PDE4 inhibitors necessitates innovative approaches that improve efficacy while mitigating adverse effects. The future trajectory of PDE4 inhibition strategy is centered on achieving greater selectivity, exploring synergistic therapeutic combinations, tailoring interventions to specific disease mechanisms, and developing advanced drug delivery systems. These advancements aim to unlock the full therapeutic potential of PDE4 modulation across a broader spectrum of diseases.

Isoform-Specific Inhibitors and Allosteric Modulators

A primary challenge in PDE4 inhibitor development has been the high degree of structural similarity among the catalytic sites of the four PDE4 isoforms (PDE4A, B, C, and D), making it difficult to achieve isoform selectivity with traditional active-site inhibitors mdpi.comresearchgate.netnih.gov. Research indicates that the PDE4D isoform is particularly implicated in the emetic side effects associated with PDE4 inhibition nih.govfrontiersin.org. Therefore, a key future direction involves the design of isoform-specific inhibitors that can selectively target particular PDE4 subtypes. By exploiting subtle differences in amino acid sequences or structural features, such as variations in the UCR2 region, it is possible to develop compounds with enhanced selectivity for specific isoforms, thereby reducing off-target effects frontiersin.orgacs.org.

Complementary to isoform-specific inhibition, the development of allosteric modulators represents another significant advancement acs.orgprobiologists.commdpi.commdpi.com. These compounds interact with regulatory domains (UCR1 and UCR2) of the PDE4 enzyme, rather than the catalytic site itself. This mechanism can lead to a more nuanced modulation of enzyme activity, potentially offering greater selectivity and a different side effect profile compared to traditional inhibitors acs.orgprobiologists.commdpi.commdpi.com. For instance, allosteric modulators can target specific long or short isoforms, or even influence enzyme dimerization, offering multiple avenues for precise therapeutic control probiologists.compnas.org.

Combination Therapies

Another promising avenue for improving PDE4 inhibitor efficacy and safety lies in combination therapies frontiersin.orggoogle.com. By co-administering PDE4 inhibitors with other agents that target complementary pathways, researchers aim to achieve synergistic therapeutic effects or to reduce the required dose of the PDE4 inhibitor, thereby minimizing side effects. For example, in the context of neurological and psychiatric disorders, combining PDE4 inhibitors with agents like 5-HT4 agonists, H3 antagonists, or TAAR1 agonists is being explored to enhance antidepressant and pro-cognitive outcomes google.com. In other disease areas, combinations with bronchodilators for COPD nih.gov or with chemotherapy and immunotherapy for cancer treatment are under investigation, leveraging the anti-inflammatory and immunomodulatory properties of PDE4 inhibition frontiersin.org.

Targeting Disease-Specific Mechanisms

Understanding the precise role of different PDE4 isoforms in specific disease pathologies is crucial for developing targeted therapies mdpi.comprobiologists.comrsc.orgmdpi.comportlandpress.com. PDE4 inhibitors can be tailored to address disease-specific mechanisms by focusing on isoforms known to be critical in particular conditions. For instance, PDE4D's significant role in learning and memory makes it a prime target for cognitive enhancement in neurodegenerative diseases like Alzheimer's disease mdpi.comprobiologists.commdpi.comportlandpress.com. Conversely, PDE4B's involvement in inflammatory pathways positions it as a key target for autoimmune and inflammatory conditions rsc.org. Future research will continue to elucidate the differential functions of PDE4 isoforms in various disease contexts, enabling the design of therapies that precisely modulate these specific mechanisms.

Novel Formulations (e.g., Liposomal Rolipram)

To overcome the systemic side effects associated with oral administration, the development of novel formulations is a critical strategy dovepress.comnih.govnih.govresearchgate.net. Specifically, liposomal delivery systems, such as fusogenic lipid vesicles (FLVs) carrying rolipram (FLVs-Rol), have been developed to target the drug to specific tissues, such as the liver, while limiting its penetration into the central nervous system (CNS) dovepress.comnih.govnih.govresearchgate.net. This approach aims to reduce CNS-mediated adverse effects like nausea and emesis by controlling drug distribution and minimizing exposure to the blood-brain barrier (BBB) dovepress.comnih.govnih.govresearchgate.net. Studies have shown that such formulations can effectively inhibit PDE4 activity in the liver without significantly impacting the brain, offering a promising route for localized therapeutic benefits.

Q & A

Q. What is the primary mechanism of action of (S)-(+)-rolipram, and how does it modulate cAMP signaling in experimental models?

(S)-(+)-Rolipram selectively inhibits phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cAMP, thereby elevating intracellular cAMP levels. This mechanism enhances cAMP-PKA signaling, which regulates immune responses, neuronal survival, and synaptic plasticity. For example, in spinal cord injury (SCI) models, rolipram’s PDE4 inhibition reduces pro-inflammatory cytokines (e.g., TNF-α) and shifts the Th1/Th2 balance toward anti-inflammatory responses . To validate PDE4 inhibition, researchers often measure cAMP accumulation via ELISA or FRET-based assays in target cells .

Q. How can researchers optimize dosing regimens for (S)-(+)-rolipram in preclinical neuroprotection studies?

Dosing depends on the model and desired pharmacokinetic profile. In rodent SCI studies, 0.5–1.25 mg/kg/day (intraperitoneal) is common, with efficacy tied to sustained cAMP elevation . For neuroinflammatory models like experimental autoimmune neuritis (EAN), twice-daily administration (0.1–0.5 mg/kg) post-symptom onset suppresses IFN-γ and upregulates IL-4 in peripheral nerves . Critical parameters include monitoring plasma half-life (2–4 hours in rodents) and pairing with behavioral or histological endpoints .

Q. What are the key biomarkers to assess (S)-(+)-rolipram’s immunomodulatory effects in vivo?

  • Cytokine profiles : Reductions in TNF-α, IFN-γ, and NF-κB in serum or tissue lysates via multiplex assays .
  • Immune cell infiltration : Flow cytometry of CD4+/CD8+ T cells in affected tissues (e.g., spinal cord or sciatic nerve) .
  • cAMP/PKA activity : Immunoblotting for phosphorylated CREB in neuronal or immune cells .

Advanced Research Questions

Q. How can researchers address contradictions between (S)-(+)-rolipram’s efficacy in animal models vs. clinical trials?

Despite success in EAE and EAN models, rolipram failed in multiple sclerosis (MS) trials due to poor tolerability and increased MRI lesion activity . Methodological considerations:

  • Species-specific PDE4 isoforms : Human PDE4D splice variants may respond differently to rolipram than rodent isoforms .
  • Dose-limiting side effects : Gastrointestinal toxicity in humans necessitates lower doses than those effective in rodents. Co-administration with anti-emetics or PDE4 subtype-specific inhibitors (e.g., PDE4B vs. PDE4D) may improve tolerability .
  • Biomarker discordance : Preclinical studies often prioritize cytokine suppression, while clinical trials rely on MRI or relapse rates, which may not correlate directly .

Q. What experimental strategies enhance (S)-(+)-rolipram’s bioavailability in CNS injury models?

  • Nanoparticle encapsulation : Lipid nanocapsules improve rolipram’s brain penetration, reducing required doses by 50% while maintaining neuroprotection in spiral ganglion neuron cultures .
  • Combination therapies : Co-administration with pentoxifylline (a non-selective PDE inhibitor) synergistically reduces oxidative stress in diabetic neuropathy models via cAMP/TAC upregulation .
  • Blood-brain barrier (BBB) modulation : PET imaging with ¹¹C-rolipram confirms BBB permeability is not P-gp-dependent, but vehicle choice (e.g., ethanol) enhances CNS delivery .

Q. How do enantiomeric differences between (R)-(−)- and (S)-(+)-rolipram impact PDE4 binding and experimental outcomes?

(R)-(−)-rolipram binds PDE4 with 8–15× higher affinity than (S)-(+)-rolipram, as shown by in vitro competition assays and PET imaging in porcine brains . However, (S)-(+)-rolipram may exhibit distinct off-target effects, such as modulating Hedgehog signaling via GLI transcription factor repression in cancer models . Researchers must specify enantiomer purity (e.g., chiral HPLC validation) and correlate binding assays (e.g., SPR or ITC) with functional readouts .

Methodological Considerations

Q. How should researchers design studies to evaluate (S)-(+)-rolipram’s role in cAMP-PKA-mTOR crosstalk?

  • Kinase activity profiling : Use phospho-specific antibodies for mTOR substrates (e.g., p70S6K) in rolipram-treated cells .
  • Transcriptomic analysis : RNA-seq of neurons or immune cells to identify cAMP-responsive genes (e.g., BDNF, IL-10) .
  • Pharmacological inhibition : Co-treatment with PKA inhibitors (e.g., H89) to isolate mTOR-dependent effects .

Q. What in silico approaches predict (S)-(+)-rolipram’s interactions with PDE4 splice variants?

Molecular docking studies (exhaustiveness ≥16) using PDE4B/4D crystal structures (PDB: 1Q9M) identify key binding residues (e.g., Gln-443, Asn-539) and guide mutagenesis experiments . Free-energy perturbation (FEP) calculations further refine binding affinity predictions across isoforms .

Data Contradiction Analysis

Q. Why does (S)-(+)-rolipram show variable efficacy across neurodegenerative vs. autoimmune models?

  • Disease-specific PDE4 expression : Alzheimer’s models show upregulated PDE4A in hippocampal neurons, while EAN involves PDE4B in peripheral T cells .
  • Dose-response thresholds : Neuroprotection requires sustained cAMP elevation (≥8 hours), whereas immunosuppression occurs at peak concentrations .
  • Model limitations : SCI models prioritize axon sparing, while MS trials measure inflammatory relapse rates, complicating direct comparisons .

Key Research Gaps

  • PDE4 isoform-specific roles : CRISPR/Cas9 knockout of PDE4B vs. 4D in microglia or astrocytes .
  • Long-term safety : Chronic rolipram exposure in non-human primates to assess neurotoxicity or tachyphylaxis .
  • Clinical repurposing : Trials for sepsis or HIV-associated neuroinflammation, where cytokine suppression outweighs side-effect risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Rolipram
Reactant of Route 2
(S)-Rolipram

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.